Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Overview
Description
“Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate” is likely a derivative of the phenethylamine class . Phenethylamines are a class of compounds that often have psychoactive properties and include various neurotransmitters such as dopamine .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds like 3,4-Dimethoxyphenethylamine have been synthesized from multi-step sequences starting from vanillin . Protodeboronation of alkyl boronic esters has also been reported, which could potentially be relevant depending on the specific synthesis route .
Scientific Research Applications
Spectroscopic and Diffractometric Study : A study by Vogt et al. (2013) in "Crystal Growth & Design" investigated the polymorphic forms of a related compound, focusing on their spectroscopic and diffractometric characteristics. This research highlights the challenges in analytical and physical characterization of such compounds using various molecular spectroscopic methods (Vogt et al., 2013).
Synthesis Approaches : Larionova et al. (2013) in the "Russian Chemical Bulletin" developed a method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates. This approach emphasizes the regioselectivity in reactions involving ethyl cyanoacetate and carbon disulfide, which is crucial for the synthesis of complex organic molecules (Larionova et al., 2013).
Bridged-Ring Nitrogen Compounds : Research by Gentles et al. (1991) in the "Journal of The Chemical Society-Perkin Transactions 1" explored the synthesis of bridged 3-benzazepine derivatives, using ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a starting material. This study provides insights into the application of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate derivatives in creating complex organic structures (Gentles et al., 1991).
Microbial Synthesis : Bardot et al. (1996) in "Tetrahedron-Asymmetry" reported the microbial synthesis of a related compound, showcasing the potential of biotechnological methods in synthesizing complex organic molecules (Bardot et al., 1996).
Catalytic Applications : Pericas et al. (2008) in "Tetrahedron" described the use of zinc(II) oxide as an efficient catalyst for the transesterification of β-ketoesters, including methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This highlights the compound's relevance in catalytic processes leading to high yields (Pericas et al., 2008).
Enantioselective Reduction : A study by Salvi and Chattopadhyay (2006) in "Bioorganic & Medicinal Chemistry" demonstrated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates using the fungus Rhizopus arrhizus. This research is significant for understanding the biocatalytic potential of this compound (Salvi & Chattopadhyay, 2006).
properties
IUPAC Name |
ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKTUHDGFMRYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374335 | |
Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60946-77-2 | |
Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60946-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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